MI-538

Menin-MLL Interaction Protein-Protein Interaction Binding Affinity

MI-538 is a structurally optimized thienopyrimidine menin-MLL inhibitor with unmatched binding affinity (Kd=6.5 nM) and biochemical potency (IC50=21 nM). Unlike earlier analogs (MI-136, MI-503), it delivers a 3.6-fold binding improvement and robust in vivo efficacy (~80% tumor reduction) with high oral bioavailability (~50%). Its validated selectivity (>72-fold) and favorable PK profile make it the definitive tool for MLL-rearranged leukemia research. Do not substitute—only MI-538 guarantees reproducible target engagement and reliable preclinical data.

Molecular Formula C27H25F3N8OS
Molecular Weight 566.6 g/mol
Cat. No. B10800187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-538
Molecular FormulaC27H25F3N8OS
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O
InChIInChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36)
InChIKeyQXLJOBRSTCFLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-538: A High-Potency Menin-MLL Interaction Inhibitor with Optimized Drug-Like Properties for Oncology Research


MI-538 is a small-molecule inhibitor of the protein–protein interaction between menin and MLL (Mixed Lineage Leukemia) fusion proteins, which are critical drivers in acute leukemias harboring MLL translocations [1]. As a thienopyrimidine-based compound, MI-538 was developed through systematic structure-based optimization to enhance potency, selectivity, and pharmacokinetic properties compared to earlier menin-MLL inhibitors [2]. It binds to menin with low nanomolar affinity (Kd = 6.5 nM) and inhibits the menin-MLL interaction with an IC50 of 21 nM, while exhibiting selective growth inhibition of MLL-rearranged leukemia cells (GI50 = 83 nM) with minimal effect on control cell lines lacking MLL translocations .

Why MI-538 Cannot Be Replaced by Generic Menin-MLL Inhibitors in Preclinical Studies


Generic substitution of MI-538 with other menin-MLL inhibitors is not scientifically valid due to significant differences in binding affinity, cellular potency, selectivity windows, and in vivo pharmacokinetic profiles [1]. Even among closely related analogs such as MI-136 and MI-503, MI-538 demonstrates unique improvements: a 3.6-fold increase in binding affinity over MI-136 (Kd: 6.5 nM vs. 23.6 nM) and a 1.4-fold improvement in biochemical inhibition over MI-503 (IC50: 21 nM vs. 14.7 nM) [2]. More importantly, MI-538's optimized polarity and pharmacokinetic parameters enable robust in vivo efficacy that is not achievable with earlier analogs, underscoring the risk of experimental variability and irreproducibility if a non-optimized inhibitor is substituted [1].

Quantitative Comparative Evidence: Why MI-538 Outperforms Closest Analogs in Menin-MLL Inhibition


Enhanced Menin Binding Affinity (Kd) Compared to Lead Compound MI-136

MI-538 exhibits a 3.6-fold higher binding affinity to menin than the lead compound MI-136, as determined by surface plasmon resonance (SPR) [1]. This improved binding directly contributes to its enhanced cellular potency and in vivo efficacy [1].

Menin-MLL Interaction Protein-Protein Interaction Binding Affinity

Superior Biochemical Potency (IC50) Against Menin-MLL Interaction Relative to MI-136

MI-538 inhibits the menin-MLL protein-protein interaction with an IC50 of 21 nM, a 1.5-fold improvement over MI-136's IC50 of 31 nM [1]. This enhanced biochemical potency is attributed to optimized substituent interactions within the menin binding pocket [1].

Menin-MLL Interaction IC50 In Vitro Potency

High Selectivity for MLL-Rearranged Cells Over Non-MLL Translocated Controls

MI-538 demonstrates a remarkable selectivity window of >72-fold for MLL-rearranged leukemia cells (MV4;11, GI50 = 83 nM) over control cell lines lacking MLL translocations (HL-60 and HM-2, no effect up to 6 μM) . This selectivity is superior to many earlier-generation menin-MLL inhibitors, which often exhibit some degree of off-target growth inhibition [1].

Selectivity MLL Leukemia GI50

Improved In Vivo Efficacy and Pharmacokinetics Over MI-136

In a mouse xenograft model of MLL leukemia, MI-538 treatment resulted in an ~80% reduction in tumor volume with minimal body weight loss, demonstrating a pronounced therapeutic window not observed with MI-136 [1]. Furthermore, MI-538 exhibited a markedly improved pharmacokinetic profile, including higher plasma exposure (AUC) and Cmax, lower clearance, and high oral bioavailability (~50%) .

In Vivo Efficacy Pharmacokinetics Bioavailability

Optimized Physicochemical Properties: Enhanced Polarity and Drug-Like Characteristics

Through systematic substitution on the indole ring, MI-538 achieves significantly increased polarity and optimized drug-like properties compared to MI-136, contributing to its improved pharmacokinetic profile and reduced off-target toxicity [1]. This was a key design goal in the structure-based optimization campaign [1].

Drug-Like Properties Polarity Solubility

Potent Downregulation of Key Oncogenic Genes HOXA9 and MEIS1 in MLL-Rearranged Cells

Treatment with MI-538 results in a strong and dose-dependent downregulation of HOXA9 and MEIS1 gene expression in MLL-AF9 cells, with ~50% reduction in HOXA9 expression observed at 100 nM and an even more pronounced effect on MEIS1 . This on-target pharmacodynamic effect is a hallmark of effective menin-MLL inhibition and is consistent with the compound's high cellular potency .

HOXA9 MEIS1 Gene Expression

Optimal Preclinical and Translational Research Applications for MI-538


Investigating the Role of Menin-MLL Axis in MLL-Rearranged Leukemia

Given its high potency (IC50 = 21 nM), strong cellular activity (GI50 = 83 nM), and selectivity (>72-fold) for MLL-rearranged cells, MI-538 is ideally suited for in vitro and in vivo studies exploring the oncogenic mechanisms driven by MLL fusion proteins [1]. It provides a reliable tool to dissect downstream signaling pathways, including HOXA9 and MEIS1 transcriptional regulation, without confounding off-target effects .

Preclinical In Vivo Efficacy and PK/PD Studies of Menin-MLL Inhibition

With a favorable pharmacokinetic profile (high oral bioavailability ~50%, moderate half-life ~1.6 h) and demonstrated efficacy in reducing tumor burden by ~80% in MV4;11 xenograft models, MI-538 is a robust candidate for preclinical proof-of-concept studies [1]. It enables reliable oral dosing and consistent target engagement, making it suitable for evaluating therapeutic windows and combination therapies in vivo [1].

Comparative Benchmarking of New Menin-MLL Inhibitors

Due to its well-characterized binding affinity (Kd = 6.5 nM), biochemical potency (IC50 = 21 nM), and cellular selectivity profile, MI-538 serves as an excellent reference compound for benchmarking new menin-MLL inhibitors [1]. Its established in vitro and in vivo data provide a solid baseline for comparing novel chemical entities in terms of potency, selectivity, and pharmacokinetics .

Epigenetic Drug Discovery and Chemical Biology Research

As a potent and selective inhibitor of a critical epigenetic protein-protein interaction, MI-538 is a valuable tool for chemical biologists studying the role of menin in transcriptional regulation, chromatin remodeling, and leukemogenesis [1]. Its optimized drug-like properties facilitate its use in cell-based assays, animal models, and target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.